R-阿伐那非

描述

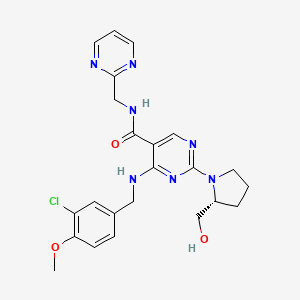

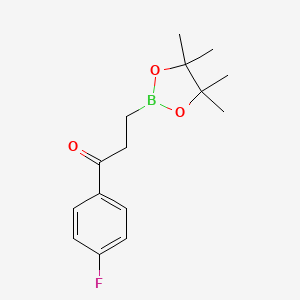

R-Avanafil is a useful research compound. Its molecular formula is C23H26ClN7O3 and its molecular weight is 483.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality R-Avanafil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-Avanafil including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

纳米制剂提高生物利用度

R-阿伐那非已被制成可生物降解的聚合物纳米颗粒,以提高其生物利用度 。这种制剂旨在克服传统形式给药时约 36% 的低生物利用度。通过优化阿伐那非:聚乳酸-乙醇酸共聚物 (PLGA) 比例、超声时间和聚乙烯醇 (PVA) 浓度,研究人员显著提高了 R-阿伐那非的曲线下面积和血浆最大浓度,表明其生物利用度得到了成功提高。

神经保护应用

研究探索了 R-阿伐那非在基于纳米的神经保护策略中的应用,尤其是治疗糖尿病性神经病变 (DN) 。该药物选择性抑制 cGMP 特异性磷酸二酯酶降解的能力,从而提高 cGMP 水平,使其成为细胞保护的决定性介质。利用抗氧化剂的壳聚糖基阿伐那非纳米复合物已显示出对 PC12 细胞增强的保护作用。

勃起功能障碍治疗

作为第二代磷酸二酯酶 5 (PDE5) 抑制剂,R-阿伐那非对阴茎组织具有高选择性和快速吸收,使其成为治疗勃起功能障碍的有效药物 。将其制成纳米颗粒旨在通过提高其吸收和生物利用度来提高其疗效。

控制药物释放

R-阿伐那非纳米颗粒的开发也旨在实现控制药物释放 。通过操纵制剂参数,科学家可以创建一种药物递送系统,以预定的速度释放药物,从而增强治疗效果并减少副作用。

临床药代动力学

临床药代动力学评估对于了解 R-阿伐那非在人体内的行为至关重要 。涉及单剂量临床药代动力学评估的研究有助于确定药物的最佳剂量和给药频率。

基于聚合物的药物递送系统

在 R-阿伐那非纳米颗粒的制剂中使用 PLGA 等可生物降解聚合物代表了基于聚合物的药物递送系统的重大进步 。这些系统提供了生物相容性、安全性以及将药物输送到体内特定靶点的能力等优势。

作用机制

Target of Action

R-Avanafil primarily targets the enzyme phosphodiesterase-5 (PDE5) found in the smooth muscle of the corpus cavernosum in the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in achieving and maintaining an erection .

Mode of Action

R-Avanafil works by inhibiting the action of PDE5, thereby preventing the degradation of cGMP . This inhibition leads to an increase in the levels of cGMP. During sexual arousal, nitric oxide is released, which stimulates the production of cGMP. The increased levels of cGMP cause the smooth muscles in the penis to relax, allowing for increased blood flow and an erection .

Biochemical Pathways

The primary biochemical pathway affected by R-Avanafil is the nitric oxide-cGMP pathway When sexual stimulation occurs, nitric oxide is released, which triggers the production of cGMP Under normal circumstances, PDE5 breaks down cGMP. This results in prolonged smooth muscle relaxation and sustained erection .

Pharmacokinetics

R-Avanafil exhibits rapid absorption with a terminal half-life of approximately 5 hours . It is metabolized primarily by the liver enzyme CYP3A4, and its metabolites are excreted in both feces (~62%) and urine (~21%) . The time to peak plasma concentration is between 30 to 45 minutes .

Result of Action

The molecular effect of R-Avanafil is the inhibition of PDE5, leading to an increase in cGMP levels. The cellular effect is the relaxation of smooth muscle cells in the corpus cavernosum of the penis, facilitating penile erection .

Action Environment

Environmental factors such as light, moisture, and temperature can affect the stability of R-Avanafil . Therefore, it is crucial to store R-Avanafil in a controlled environment to maintain its efficacy. Furthermore, the bioavailability and action of R-Avanafil can be influenced by factors such as food intake and alcohol consumption. For instance, high-fat meals can delay the absorption of R-Avanafil, and substantial alcohol consumption can increase the risk of side effects .

生化分析

Biochemical Properties

R-Avanafil plays a crucial role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5. This inhibition prevents the degradation of cyclic guanosine monophosphate, leading to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. The elevated levels of cyclic guanosine monophosphate result in smooth muscle relaxation and increased blood flow. R-Avanafil interacts with the enzyme phosphodiesterase type 5 through competitive inhibition, binding to the active site of the enzyme and preventing its interaction with cyclic guanosine monophosphate .

Cellular Effects

R-Avanafil influences various cellular processes, particularly in the smooth muscle cells of the corpus cavernosum. By inhibiting phosphodiesterase type 5, R-Avanafil increases the concentration of cyclic guanosine monophosphate, which activates protein kinase G. This activation leads to the phosphorylation of target proteins that cause smooth muscle relaxation and vasodilation. Additionally, R-Avanafil affects cell signaling pathways by modulating the levels of cyclic guanosine monophosphate, which can influence gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of R-Avanafil involves the selective inhibition of phosphodiesterase type 5. Upon sexual stimulation, nitric oxide is released in the corpus cavernosum, activating guanylate cyclase and increasing cyclic guanosine monophosphate levels. R-Avanafil binds to the active site of phosphodiesterase type 5, preventing the degradation of cyclic guanosine monophosphate. This results in prolonged smooth muscle relaxation and increased blood flow to the penis. The binding interaction between R-Avanafil and phosphodiesterase type 5 is highly specific, ensuring minimal off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of R-Avanafil have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that R-Avanafil maintains its ability to inhibit phosphodiesterase type 5 and increase cyclic guanosine monophosphate levels, although the extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of R-Avanafil vary with different dosages. At lower doses, R-Avanafil effectively inhibits phosphodiesterase type 5 and increases cyclic guanosine monophosphate levels without significant adverse effects. At higher doses, toxic effects such as hypertension and abnormal electrocardiograms have been observed. The threshold for these adverse effects varies among different animal models, but they generally occur at doses significantly higher than those used for therapeutic purposes .

Metabolic Pathways

R-Avanafil is metabolized primarily in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4. The primary metabolites of R-Avanafil are excreted in the urine and feces. The metabolic pathways involve hydroxylation and demethylation reactions, which convert R-Avanafil into more water-soluble compounds for excretion. These metabolic processes ensure that R-Avanafil is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

R-Avanafil is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is highly protein-bound in plasma, which facilitates its distribution to target tissues. The compound is also capable of crossing the blood-brain barrier, although its primary site of action is the corpus cavernosum. The distribution of R-Avanafil is influenced by its lipophilicity and affinity for plasma proteins .

Subcellular Localization

The subcellular localization of R-Avanafil is primarily within the cytoplasm of smooth muscle cells in the corpus cavernosum. It does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Instead, its activity is determined by its ability to inhibit phosphodiesterase type 5 within the cytoplasm. The localization of R-Avanafil within the cytoplasm ensures that it can effectively interact with its target enzyme and exert its therapeutic effects .

属性

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)

![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)

![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)